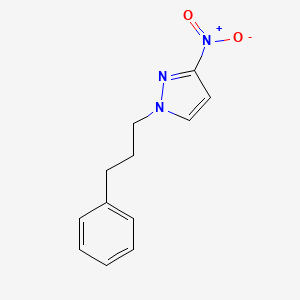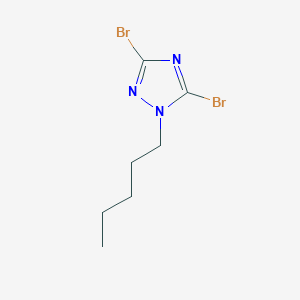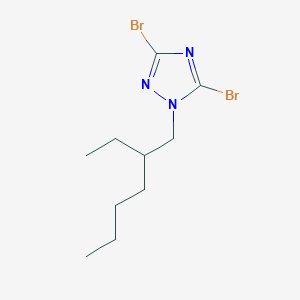
3-Nitro-1-(3-phenylpropyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Nitro-1-(3-phenylpropyl)-1H-pyrazole” is a complex organic compound. It likely contains a pyrazole ring, which is a type of aromatic organic compound. The “3-Nitro” suggests the presence of a nitro group (-NO2) attached to the third carbon of the pyrazole ring. The “1-(3-phenylpropyl)” indicates a phenylpropyl group attached to the first carbon of the pyrazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the nitro group, and the attachment of the phenylpropyl group. The exact methods would depend on the specific reactions and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, nitro group, and phenylpropyl group would each contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the nitro group and the phenylpropyl group could potentially make the compound reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding : The study by Hernández-Ortega et al. (2012) on a related compound, 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, discusses its molecular structure, including the dihedral angle between the pyrazole and phenyl rings and the presence of hydrogen bonds forming sheets in the crystal. This research aids in understanding the molecular arrangement and potential interactions of similar pyrazole derivatives (Hernández-Ortega et al., 2012).
Energetic Properties : Dalinger et al. (2016) describe the synthesis and explosive properties of a nitropyrazole derivative bearing both furazan and trinitromethyl moieties. This research highlights the potential use of such compounds in energetic materials and explosives (Dalinger et al., 2016).
Cycloaddition Reactions : Sasaki et al. (1968) investigated the 1,3-dipolar cycloaddition reaction of a nitro-furyldiazomethane with various compounds, leading to the formation of pyrazolines and pyrazoles. This study contributes to understanding the reactivity of pyrazole compounds in cycloaddition reactions (Sasaki et al., 1968).
Optical and Non-Linear Optical Properties : A study by Barberá et al. (1998) on 2-pyrazoline derivatives, including 3-(4-n-decyloxyphenyl)-1-(p-X-phenyl)-2-pyrazolines, revealed their fluorescent and second-order non-linear optical properties. This demonstrates the application of pyrazole derivatives in optical materials (Barberá et al., 1998).
Structural and Spectral Characteristics : Ibnaouf et al. (2019) focused on the structural and spectral characteristics of conjugated pyrazoles. They examined the influence of functional groups on tautomerism and energy band gaps, contributing to the understanding of the electronic properties of pyrazole derivatives (Ibnaouf et al., 2019).
Synthesis of Nitro Derivatives : Haas et al. (1981) reported the synthesis of various heteroaromatic nitro compounds from 3-nitrochromone, including pyrazolyl nitro derivatives. This study provides insights into the synthesis routes for such compounds (Haas et al., 1981).
Intramolecular H-bonding Impact : Szlachcic et al. (2020) analyzed pyrazole derivatives to understand the impact of intramolecular hydrogen bonding on their reactivity and cyclization processes. This research is crucial for the synthesis and reactivity of pyrazole-based compounds (Szlachcic et al., 2020).
Mécanisme D'action
Target of Action
It is known that nitrogen-containing heterocycles, such as 1,2,4-triazoles, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
It can be inferred from the general behavior of similar compounds that it likely interacts with its targets through hydrogen bonding and dipole interactions .
Pharmacokinetics
It is known that triazole-based compounds generally exhibit excellent bioavailability .
Action Environment
It is known that the activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other molecules .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-nitro-1-(3-phenylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-15(17)12-8-10-14(13-12)9-4-7-11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWTWSFZCWKHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-[(propylamino)methyl]phenol](/img/structure/B6361675.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B6361679.png)
amine hydrochloride](/img/structure/B6361697.png)
amine hydrochloride](/img/structure/B6361703.png)
![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361710.png)

![1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6361716.png)
![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6361720.png)
![1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6361721.png)
![2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361724.png)
![3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6361741.png)


